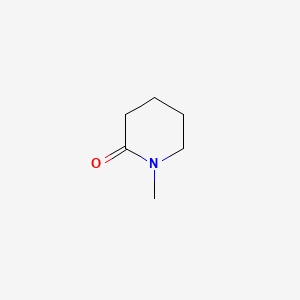

1-Methylpiperidin-2-one

Description

The exact mass of the compound 1-Methyl-2-piperidone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67384. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-7-5-3-2-4-6(7)8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYVTHJIUNGKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061308 | |

| Record name | 2-Piperidinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-20-4 | |

| Record name | 1-Methyl-2-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-piperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidinone, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Piperidinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperidine-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-2-PIPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T6L7S01J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylpiperidin-2-one (CAS 931-20-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 1-Methylpiperidin-2-one (CAS 931-20-4), a heterocyclic compound of interest in various chemical and pharmaceutical research domains. This document collates essential physicochemical data, safety information, a representative synthetic protocol, and discusses its potential reactivity and metabolic fate.

Physicochemical Properties

This compound, also known as N-methyl-2-piperidone or N-methyl-δ-valerolactam, is a colorless to light yellow liquid.[1] Its fundamental properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 931-20-4 |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol [1] |

| Canonical SMILES | CN1CCCCC1=O |

| InChI Key | GGYVTHJIUNGKFZ-UHFFFAOYSA-N |

| Property | Value | Conditions |

| Physical State | Liquid | Ambient |

| Appearance | Colorless to light yellow[1] | |

| Boiling Point | 105-106 °C[1] | 12 mmHg |

| Density | 1.029 g/mL[1] | 20 °C |

| Refractive Index | 1.482 | 20 °C |

| pKa | -0.41 ± 0.20 | Predicted |

| Storage Temperature | 2-8°C |

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

| Hazard Class | Pictogram | Hazard Statement | Precautionary Statements |

| Skin Irritant | GHS07 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Eye Irritant | GHS07 | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Respiratory Tract Irritant | GHS07 | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of 2-piperidone (B129406). Several methods can be employed for this transformation, with the use of a methylating agent in the presence of a base being a common approach.

Experimental Protocol: N-methylation of 2-Piperidone

This protocol describes a general procedure for the N-methylation of 2-piperidone using methyl iodide and potassium carbonate.

Materials:

-

2-Piperidone

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-piperidone (1.0 eq) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the stirred solution.

-

Slowly add methyl iodide (1.1 - 1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 5 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium iodide byproduct.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Reactivity Profile

The reactivity of this compound is primarily dictated by the amide functional group within the lactam ring.

-

Nucleophilic Attack at the Carbonyl Carbon: The carbonyl carbon is electrophilic and susceptible to attack by strong nucleophiles. This can lead to ring-opening reactions under harsh conditions (e.g., strong acid or base hydrolysis).

-

Alpha-Proton Chemistry: The protons on the carbon atoms adjacent to the carbonyl group and the nitrogen atom can be abstracted by a strong base, forming an enolate or a carbanion. This allows for subsequent alkylation or other functionalization at these positions.

-

N-Alkyl Group: The N-methyl group is generally stable but can be involved in metabolic oxidation reactions.

Potential Metabolic Pathways

While specific metabolic data for this compound is not extensively available, the metabolism of N-alkyl lactams and piperidine (B6355638) derivatives generally involves several key pathways.[3] The primary routes of metabolism are likely to be N-demethylation and hydroxylation.

-

N-Demethylation: Cytochrome P450 enzymes can catalyze the oxidation of the N-methyl group, leading to its removal and the formation of 2-piperidone and formaldehyde.[3]

-

Ring Hydroxylation: Oxidation can also occur on the piperidine ring, introducing a hydroxyl group at various positions.

Biological Activity

The piperidone scaffold is present in a variety of biologically active molecules.[4] Derivatives of piperidone have been investigated for a range of pharmacological activities, including analgesic and anticancer properties.[4][5] However, specific biological activity data for this compound is not widely reported in the public domain. Further research is required to fully elucidate its pharmacological profile.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided should not be considered a substitute for a comprehensive safety assessment and should be used in conjunction with a thorough review of the relevant safety data sheets (SDS) before handling this chemical. All experimental work should be conducted by trained professionals in a suitable laboratory setting.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Sciencemadness Discussion Board - N methylation of 4-pyperidone - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 5. Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics [inis.iaea.org]

An In-depth Technical Guide to the Synthesis of 1-Methylpiperidin-2-one from Delta-Valerolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Methylpiperidin-2-one, a valuable intermediate in pharmaceutical and chemical industries, from delta-valerolactone (B126995). The document details the core chemical transformation, experimental protocols, and relevant data, presented in a clear and accessible format for laboratory and process development applications.

Introduction

This compound, also known as N-methyl-2-piperidone, is a cyclic amide (lactam) that serves as a key building block in the synthesis of a variety of biologically active molecules. Its preparation from readily available delta-valerolactone via amidation with methylamine (B109427) is a direct and atom-economical approach. This guide outlines the fundamental reaction, provides a detailed experimental protocol, and presents the expected outcomes in a structured manner.

Reaction Scheme and Mechanism

The synthesis of this compound from delta-valerolactone proceeds through a two-step, one-pot process:

-

Ring-Opening Aminolysis: Methylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of delta-valerolactone. This results in the ring-opening of the lactone to form an intermediate, 5-hydroxy-N-methylpentanamide.

-

Intramolecular Cyclization (Dehydration): Under the reaction conditions, the terminal hydroxyl group of the intermediate attacks the amide carbonyl carbon, leading to the elimination of a water molecule and the formation of the stable six-membered lactam ring of this compound.

The overall transformation can be represented as follows:

Spectroscopic Profile of 1-Methylpiperidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methylpiperidin-2-one (CAS No: 931-20-4), a key chemical intermediate. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supplemented by detailed experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.25 | t | H-6 (α to N) |

| ~2.90 | s | N-CH₃ |

| ~2.35 | t | H-3 (α to C=O) |

| ~1.80 | m | H-4, H-5 (β, γ to N) |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C-2 (C=O) |

| ~49.5 | C-6 (α to N) |

| ~34.5 | N-CH₃ |

| ~31.0 | C-3 (α to C=O) |

| ~22.5 | C-5 (γ to N) |

| ~20.5 | C-4 (β to N) |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Table 3: Infrared (IR) Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2930 | Strong | C-H stretch (alkane) |

| ~1645 | Strong | C=O stretch (amide) |

| ~1460 | Medium | CH₂ bend |

| ~1290 | Medium | C-N stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 113 | High | [M]⁺ (Molecular Ion) |

| 98 | Moderate | [M-CH₃]⁺ |

| 84 | High | [M-C₂H₅]⁺ or [M-CO]⁺ |

| 56 | High | [M-C₂H₅N]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[1] The solution should be filtered into a clean NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 300 MHz or 400 MHz spectrometer.[2] Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR: Spectra are acquired on the same instrument, often requiring a larger number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the analysis can be performed neat (undiluted).[3]

-

Transmission: A thin film of the liquid is placed between two IR-transparent salt plates (e.g., NaCl or KBr).[4]

-

Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[3][5] This is often the preferred method due to its simplicity and minimal sample preparation.[6]

-

-

Data Acquisition: A background spectrum of the clean, empty accessory is recorded first. The sample is then scanned over a typical range of 4000-400 cm⁻¹.[3] Multiple scans are averaged to improve the signal-to-noise ratio.[3]

Mass Spectrometry (MS)

-

Sample Introduction (GC-MS): Gas chromatography is a common method for introducing a volatile liquid sample like this compound into the mass spectrometer.[7][8]

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[9][10] The sample should be free of non-volatile materials and particulates.[9][10]

-

GC Conditions: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column).[9] The oven temperature is programmed to ramp up to ensure separation of components.

-

-

Ionization: Electron Ionization (EI) is a standard method for this type of analysis, typically using an electron beam of 70 eV.[7]

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[7]

-

Data Interpretation: The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern is analyzed to deduce the structure of the molecule.[11][12]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. memphis.edu [memphis.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uoguelph.ca [uoguelph.ca]

- 10. Sample preparation GC-MS [scioninstruments.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 1-Methylpiperidin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methylpiperidin-2-one (also known as N-Methyl-2-piperidone), a versatile aprotic solvent and chemical intermediate. Due to the limited availability of specific quantitative solubility data in public literature, this document synthesizes known physicochemical properties and predicts solubility behavior in a range of common organic solvents. Furthermore, this guide presents a detailed, generalized experimental protocol for the accurate determination of its solubility, empowering researchers to generate precise data tailored to their specific applications.

Introduction

This compound (CAS No. 931-20-4) is a cyclic amide with a molecular formula of C₆H₁₁NO.[1] Its chemical structure, featuring a polar lactam group and a non-polar hydrocarbon ring, imparts a unique solvency profile, making it a subject of interest in various chemical and pharmaceutical applications, including as a reaction solvent, a component in formulations, and an intermediate in organic synthesis. Understanding its solubility in different organic solvents is critical for process development, formulation design, and safety and handling.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO | [2] |

| Molecular Weight | 113.16 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.997 g/mL at 25 °C | [3] |

| Boiling Point | 105-106 °C at 12 mmHg | [3] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [3] |

| CAS Number | 931-20-4 | [1] |

Predicted Solubility Profile

Structural Considerations:

-

Polarity: The presence of the amide group makes this compound a polar molecule.

-

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor.

-

Aprotic Nature: It lacks a hydrogen atom on the nitrogen, classifying it as an aprotic solvent.

Based on these features, a predicted solubility profile in various classes of organic solvents is presented in Table 2.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | The polar nature and ability to accept hydrogen bonds suggest strong interactions. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | High / Miscible | Similar polarity and dipole-dipole interactions favor miscibility. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | The piperidine (B6355638) ring provides some non-polar character, allowing for interaction with aromatic systems. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Limited to Low | The significant difference in polarity is expected to limit solubility. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High / Miscible | Favorable dipole-dipole interactions are anticipated. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, the shake-flask method is a widely recognized and reliable technique.[4][5] This protocol outlines a generalized procedure for determining the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

4.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.[6][7]

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid ensures that equilibrium with the dissolved state is achieved.[4]

-

Accurately add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the undissolved solute to settle.[9] Alternatively, centrifuge the samples to facilitate separation.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any remaining undissolved microparticles.[9]

-

Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[11] It is essential to handle this chemical in a well-ventilated area, preferably under a fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated place away from heat and ignition sources.

Conclusion

This technical guide has provided an overview of the known properties and predicted solubility of this compound in various organic solvents. While quantitative data is sparse, the provided experimental protocol offers a robust framework for researchers to determine precise solubility values. This information is crucial for the effective application of this compound in research, development, and industrial processes.

References

- 1. 1-METHYL-2-PIPERIDONE | 931-20-4 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmaguru.co [pharmaguru.co]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 10. researchgate.net [researchgate.net]

- 11. N-Methyl-2-piperidone | C6H11NO | CID 13603 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of 1-Methylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1-Methylpiperidin-2-one (also known as N-methyl-2-piperidone), a compound of interest in various chemical and pharmaceutical research domains. This document collates essential quantitative data, details the experimental methodologies for their determination, and presents a logical workflow for acquiring and utilizing such data.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound that have been experimentally determined and reported in the scientific literature. All data is presented at the standard temperature of 298.15 K (25 °C) unless otherwise specified.

Table 1: Enthalpy Data for this compound

| Thermochemical Property | Value (kJ/mol) | Phase | Reference |

| Standard Enthalpy of Combustion, ΔcH° | -3637.5 ± 2.5 | Liquid | [1] |

| Standard Enthalpy of Formation, ΔfH° | -293 | Liquid | [1] |

| Enthalpy of Vaporization, ΔvapH | 55.4 | Liquid | [2] |

| Enthalpy of Vaporization, ΔvapH | 54.4 ± 3.1 | Liquid | [2] |

Note: Two values for the enthalpy of vaporization are reported from the same source, likely determined under slightly different conditions or using different analytical approaches.

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections detail the principles and generalized experimental procedures for the key methods employed.

Static Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion of liquid this compound is determined using a static bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound (typically encapsulated in a gelatin capsule for liquids) is placed in a crucible inside the calorimeter's bomb. A known length of fuse wire is positioned to ensure ignition.

-

Bomb Assembly and Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being filled with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water surrounding the bomb is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is determined by calibrating it with a substance of known enthalpy of combustion, such as benzoic acid. The gross heat released during the combustion of the this compound sample is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are then applied for the heat of combustion of the fuse wire and the formation of nitric acid from any residual atmospheric nitrogen. From this corrected heat of combustion at constant volume (ΔU), the standard enthalpy of combustion at constant pressure (ΔH°) is calculated.

High-Temperature Calvet Microcalorimetry for Enthalpy of Vaporization

The enthalpy of vaporization, the energy required to transform a liquid into a gas at a constant temperature and pressure, is determined for this compound using a high-temperature Calvet microcalorimeter.

Methodology:

-

Sample Introduction: A small, accurately weighed sample of this compound is introduced into a sample cell within the microcalorimeter.

-

Isothermal Vaporization: The calorimeter is maintained at a constant, elevated temperature. The sample is then isothermally vaporized, and the heat absorbed during this phase transition is measured by the instrument's heat flux sensors.

-

Detection and Quantification: The Calvet microcalorimeter, a type of heat-flux calorimeter, measures the heat flow between the sample cell and a surrounding thermopile. The integrated signal over time is directly proportional to the total heat absorbed during the vaporization process.

-

Calibration: The instrument is calibrated using a substance with a well-known enthalpy of vaporization or through electrical calibration (Joule effect).

-

Calculation: The molar enthalpy of vaporization is calculated by dividing the total heat absorbed by the number of moles of the vaporized sample.

Workflow for Thermochemical Data Determination and Application

The following diagram illustrates the logical workflow from the experimental determination of thermochemical properties to their application in research and development.

This guide serves as a foundational resource for professionals working with this compound. While a complete experimental thermochemical dataset is not yet available, the provided data and methodologies offer a strong starting point for further research and application. The use of computational methods is recommended to supplement the existing experimental values, particularly for entropy, heat capacity, and Gibbs free energy of formation.

References

Quantum Chemical Calculations for 1-Methylpiperidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperidin-2-one is a lactam derivative with potential applications in medicinal chemistry and organic synthesis. A thorough understanding of its molecular structure, electronic properties, and vibrational characteristics is crucial for elucidating its reactivity, stability, and potential biological interactions. This technical guide outlines a comprehensive computational approach using quantum chemical calculations, specifically Density Functional Theory (DFT), to investigate the properties of this compound. The methodologies for geometry optimization, vibrational frequency analysis, and the prediction of electronic and spectroscopic properties are detailed. The resulting data provides fundamental insights into the molecule's behavior at a quantum level, offering a theoretical foundation for further experimental research and drug development endeavors.

Introduction

This compound, also known as N-methyl-2-piperidone, is a cyclic amide with the chemical formula C₆H₁₁NO.[1][2][3][4] Its structure, featuring a six-membered piperidine (B6355638) ring with a methyl group on the nitrogen atom and a carbonyl group at the adjacent position, makes it an interesting scaffold for the synthesis of various bioactive molecules. Quantum chemical calculations serve as a powerful tool in modern chemistry, providing detailed information about molecular properties that can be challenging to obtain through experimental means alone.[5][6]

By employing methods like Density Functional Theory (DFT), researchers can accurately predict molecular geometries, vibrational spectra, and electronic characteristics.[2][3][4][7][8] This in-silico analysis is invaluable in drug discovery and development for understanding drug-receptor interactions, predicting molecular reactivity, and interpreting experimental spectroscopic data.[4][7][8] This guide provides a detailed overview of the theoretical framework and a hypothetical computational study of this compound.

Computational Methodology

The quantum chemical calculations outlined herein are based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[3][4] All calculations would be performed using a software package such as Gaussian.

Geometry Optimization

The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (the global minimum on the potential energy surface). A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines Hartree-Fock theory with DFT.[9] A sufficiently large basis set, such as 6-311++G(d,p), is recommended to ensure accurate results. The optimization process is iterative, adjusting the atomic coordinates until the forces on each atom are negligible and the total energy is minimized.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes:

-

Confirmation of Minimum Energy Structure: The absence of any imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.

-

Prediction of Spectroscopic Data: The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting and assigning the peaks in experimentally obtained spectra.

Electronic Properties

Several key electronic properties can be calculated to understand the molecule's reactivity and charge distribution:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for predicting non-covalent interactions, such as hydrogen bonding.

-

Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom in the molecule, offering further insight into its polarity and reactive sites.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the hypothetical quantitative data obtained from the quantum chemical calculations for this compound.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length (Å) | C=O | 1.23 |

| C-N | 1.37 | |

| N-CH₃ | 1.46 | |

| C-C (in ring) | 1.53 - 1.55 | |

| Bond Angle (°) | O=C-N | 122.5 |

| C-N-C | 118.0 | |

| C-N-CH₃ | 119.5 | |

| Dihedral Angle (°) | C-C-N-C | 178.5 |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C=O) | 1685 | Carbonyl stretch |

| ν(C-H) | 2950 - 3050 | C-H stretching (aliphatic) |

| δ(CH₂) | 1450 - 1475 | CH₂ scissoring |

| ν(C-N) | 1250 | C-N stretch |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 4.0 D |

Experimental Protocols

To validate the results of the quantum chemical calculations, the following experimental procedures would be necessary.

Synthesis of this compound

A potential synthetic route involves the N-methylation of 2-piperidone (B129406).

-

Materials: 2-Piperidone, sodium hydride (NaH), methyl iodide (CH₃I), and an appropriate anhydrous solvent like tetrahydrofuran (B95107) (THF).

-

Procedure:

-

Dissolve 2-piperidone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and slowly add sodium hydride to deprotonate the nitrogen atom of the lactam.

-

Allow the mixture to stir for approximately 30 minutes at room temperature.

-

Add methyl iodide dropwise to the reaction mixture.

-

The reaction is typically stirred at room temperature overnight to ensure complete methylation.

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

-

Spectroscopic Characterization

-

FT-IR and FT-Raman Spectroscopy: The vibrational properties of the synthesized this compound would be analyzed using Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. The experimental spectra would be recorded in the range of 4000-400 cm⁻¹ and compared with the theoretically predicted vibrational frequencies.

-

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra would be recorded using a spectrometer, typically in a deuterated solvent like chloroform (B151607) (CDCl₃). The experimental chemical shifts would be compared with the predicted values obtained from the GIAO (Gauge-Including Atomic Orbital) method to confirm the molecular structure.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical analysis of this compound.

Caption: Workflow for Quantum Chemical Analysis and Experimental Validation.

Conclusion

This technical guide has detailed a theoretical framework for the comprehensive quantum chemical analysis of this compound. By employing Density Functional Theory, it is possible to obtain valuable insights into the molecule's geometric structure, vibrational modes, and electronic properties. The presented computational workflow, from geometry optimization to the analysis of reactivity descriptors, provides a robust protocol for researchers. The correlation of this theoretical data with experimental results from synthesis and spectroscopy is essential for validating the computational model and achieving a holistic understanding of the molecule's chemical behavior. Such detailed molecular-level knowledge is fundamental for the rational design of new pharmaceuticals and functional materials based on the this compound scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 4. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene a ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03454F [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dockdynamics.com [dockdynamics.com]

- 8. longdom.org [longdom.org]

- 9. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of 1-Methylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidin-2-one, also known as N-methyl-2-piperidone or N-methyl-δ-valerolactam, is a five-membered lactam ring structure with a methyl group on the nitrogen atom. It is a versatile chemical intermediate used in the synthesis of various pharmaceuticals and other organic compounds. Understanding the chemical stability and degradation pathways of this compound is crucial for ensuring the quality, safety, and efficacy of any drug product in which it is an intermediate or a potential impurity. This technical guide provides a comprehensive overview of the known and anticipated stability profile of this compound under various stress conditions, based on established chemical principles and data from analogous structures.

Chemical Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. As a cyclic amide (lactam), the primary site of degradation is the amide bond within the piperidone ring.

Hydrolytic Stability

Hydrolysis is a major degradation pathway for lactams. The reaction involves the cleavage of the amide bond, leading to the formation of the corresponding amino acid.

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the piperidone ring to form 5-(methylamino)pentanoic acid. The rate of acid-catalyzed hydrolysis is dependent on the acid concentration and temperature.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to break the amide bond and form the salt of 5-(methylamino)pentanoic acid. This reaction is also dependent on the base concentration and temperature.

Oxidative Stability

Oxidation can occur at several positions in the this compound molecule. The presence of a tertiary amine and carbons adjacent to the nitrogen and carbonyl groups makes it susceptible to oxidative degradation. Potential oxidation products include:

-

N-oxide Formation: The nitrogen atom of the tertiary amine can be oxidized to form this compound N-oxide.

-

Hydroxylation: Oxidation may occur at the carbon atom alpha to the nitrogen, leading to the formation of hydroxylated derivatives.

-

Ring Opening: More aggressive oxidation can lead to the cleavage of the piperidone ring.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of organic molecules. For lactams, this can involve radical-initiated reactions leading to a variety of degradation products. The specific photolytic degradation pathway of this compound is not well-documented, but potential reactions include N-demethylation, ring cleavage, and the formation of various photoproducts.

Thermal Stability

This compound is a relatively stable compound at ambient temperatures. However, at elevated temperatures, it can undergo thermal decomposition. The degradation pathways are likely to involve ring cleavage and fragmentation of the molecule. For the related compound N-methyl-2-pyrrolidone, thermal decomposition has been noted to be minimized by the presence of small amounts of water.

Quantitative Data Summary

| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation (%) | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 80 °C | 24 hours | 10 - 20% | 5-(methylamino)pentanoic acid |

| Base Hydrolysis | 0.1 M NaOH | 60 °C | 8 hours | 15 - 25% | Sodium 5-(methylamino)pentanoate |

| Oxidation | 3% H₂O₂ | Room Temp | 48 hours | 5 - 15% | This compound N-oxide, Hydroxylated derivatives |

| Photolytic | UV light (254 nm) | Room Temp | 72 hours | 5 - 10% | N-demethylated products, Ring-opened products |

| Thermal | 105 °C | 7 days | 2 - 8% | Ring-cleavage products, Volatile fragments |

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound, based on ICH guidelines and general practices in the pharmaceutical industry.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile (B52724) or water). Aliquots of this stock solution are then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

Acid Hydrolysis

-

Preparation: To 1 mL of the this compound stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Stress Condition: Heat the solution in a water bath at 80°C.

-

Sampling: Withdraw samples at 0, 4, 8, 12, and 24 hours.

-

Sample Preparation: Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Base Hydrolysis

-

Preparation: To 1 mL of the this compound stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Stress Condition: Maintain the solution in a water bath at 60°C.

-

Sampling: Withdraw samples at 0, 2, 4, 6, and 8 hours.

-

Sample Preparation: Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation

-

Preparation: To 1 mL of the this compound stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

-

Stress Condition: Keep the solution at room temperature, protected from light.

-

Sampling: Withdraw samples at 0, 8, 24, and 48 hours.

-

Sample Preparation: No special preparation is typically required, but quenching the reaction with an antioxidant (e.g., sodium bisulfite) may be considered.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Photolytic Degradation

-

Preparation: Place a solution of this compound in a quartz cuvette or a suitable UV-transparent container. Prepare a dark control sample by wrapping an identical container in aluminum foil.

-

Stress Condition: Expose the sample to a calibrated UV light source (e.g., 254 nm or a broad-spectrum lamp) in a photostability chamber.

-

Sampling: Withdraw samples at intervals, ensuring a total exposure of not less than 1.2 million lux hours and 200 watt-hours/square meter.

-

Sample Preparation: No special preparation is required.

-

Analysis: Analyze both the exposed and dark control samples using a validated stability-indicating HPLC method.

Thermal Degradation

-

Preparation: Place a solid sample of this compound in a controlled-temperature oven.

-

Stress Condition: Heat the sample at 105°C.

-

Sampling: Withdraw samples at 0, 1, 3, and 7 days.

-

Sample Preparation: Dissolve the solid sample in a suitable solvent to the desired concentration for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed degradation pathways and a general workflow for the forced degradation studies.

Caption: Proposed hydrolytic degradation pathways of this compound.

Caption: Potential oxidative degradation pathways of this compound.

Caption: General workflow for forced degradation studies.

Conclusion

While specific degradation data for this compound is limited, this guide provides a robust framework for understanding its potential chemical stability and degradation pathways based on the well-established chemistry of lactams and N-alkyl amides. The provided experimental protocols offer a starting point for researchers and drug development professionals to perform forced degradation studies, which are essential for developing stable formulations and ensuring the quality and safety of pharmaceutical products. Further experimental work is necessary to definitively identify and quantify the degradation products and to establish the precise degradation kinetics of this compound under various stress conditions.

Methodological & Application

Asymmetric Synthesis of 3-Substituted 1-Methylpiperidin-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of 3-substituted 1-methylpiperidin-2-ones, a crucial scaffold in medicinal chemistry. The synthesis of enantiomerically pure piperidin-2-ones is of significant interest due to their prevalence in biologically active compounds. This guide outlines and compares three primary strategies: chiral auxiliary-mediated synthesis, organocatalytic asymmetric Michael addition, and a rhodium-catalyzed asymmetric reductive Heck reaction, providing detailed experimental procedures and data to support researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

The 3-substituted piperidin-2-one core is a key structural motif in a variety of pharmacologically active molecules. The stereochemistry at the C3 position is often critical for biological activity, making the development of efficient and highly stereoselective synthetic methods a priority in drug discovery and development. This document details three distinct and effective approaches to establishing this chiral center.

Chiral Auxiliary-Mediated Asymmetric Alkylation

This classical and robust method involves the temporary attachment of a chiral auxiliary to the piperidin-2-one nitrogen. The auxiliary directs the stereochemical course of the C3-alkylation, after which it can be cleaved to yield the desired enantiomerically enriched product. A commonly used and effective auxiliary is derived from D-phenylglycinol.

Experimental Protocol: Synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one[1]

Step 1: Synthesis of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one

-

To a solution of δ-valerolactone (1.0 g, 10 mmol) in toluene (B28343) (20 mL), add D-phenylglycinol (1.37 g, 10 mmol).

-

Heat the mixture to reflux with a Dean-Stark trap for 12 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (petroleum ether/ethyl acetate (B1210297) = 1:1) to afford the product as a white solid.

Step 2: Asymmetric Methylation

-

Dissolve 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one (219 mg, 1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere.

-

Cool the solution to -78 °C.

-

Add s-BuLi (2.5 mmol, 1.3 M in hexanes) dropwise and stir the mixture for 1 hour at -78 °C.

-

Add methyl iodide (0.31 mL, 5.0 mmol) and stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one.

Data Summary

| Product | Yield | Diastereomeric Excess (d.e.) |

| (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | 91% (overall) | >99% |

Data obtained from Wang et al. (2016).[1]

Logical Workflow for Chiral Auxiliary-Mediated Synthesis

Caption: Workflow for chiral auxiliary-based synthesis.

Organocatalytic Asymmetric Michael Addition

Organocatalysis offers an attractive alternative to metal-based and auxiliary-based methods. Chiral organocatalysts, such as squaramides derived from cinchona alkaloids, can effectively catalyze the asymmetric conjugate addition of nucleophiles to α,β-unsaturated lactams, establishing the C3-stereocenter with high enantioselectivity.

Experimental Protocol: Asymmetric Michael Addition to an α,β-Unsaturated δ-Lactam

This protocol is adapted from studies on the organocatalytic Michael addition to related α,β-unsaturated carbonyl compounds.[2]

Step 1: Synthesis of 1-Methyl-5,6-dihydropyridin-2(1H)-one

A suitable literature procedure should be followed for the synthesis of the α,β-unsaturated δ-lactam starting material.

Step 2: Organocatalytic Michael Addition

-

To a solution of 1-methyl-5,6-dihydropyridin-2(1H)-one (0.2 mmol) and the desired Michael donor (e.g., a malonate, 0.24 mmol) in a suitable solvent such as toluene or dichloromethane (B109758) (2 mL) at room temperature, add the chiral squaramide catalyst (1-10 mol%).

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or lower) for the time required to achieve high conversion (typically 24-72 hours), monitoring by TLC or HPLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to afford the 3-substituted 1-methylpiperidin-2-one product.

Data Summary (Representative for related systems)

| Catalyst | Michael Acceptor | Michael Donor | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Quinine-derived squaramide | α,β-Unsaturated γ-butyrolactam | 3-Methyl-4-nitro-5-alkenyl-isoxazole | High | up to 96% | >25:1 |

Data is illustrative and based on similar reactions reported in the literature.[2]

Signaling Pathway for Organocatalytic Michael Addition

Caption: Catalytic cycle for asymmetric Michael addition.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

Transition-metal catalysis provides a powerful and versatile platform for asymmetric synthesis. A rhodium-catalyzed asymmetric reductive Heck reaction of an aryl or vinyl boronic acid with a dihydropyridine (B1217469) derivative can be employed to synthesize 3-substituted tetrahydropyridines with high enantioselectivity. These intermediates can then be converted to the corresponding piperidin-2-ones.[3][4][5]

Experimental Protocol: Synthesis of 3-Aryl-1-substituted-tetrahydropyridines[3][5]

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

-

To a solution of NaBH₄ (20.0 mmol) and pyridine (B92270) (20 mmol) in methanol (B129727) (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.

-

Maintain the reaction at -78 °C for 3 hours and then quench with water (50 mL).

-

Extract the mixture with diethyl ether (2 x 30 mL).

-

Wash the combined organic layers with 1N NaOH (2x) and 1N HCl (2x), then dry over Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the crude product.

Step 2: Rh-Catalyzed Asymmetric Cross-Coupling

-

In a vial under argon, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

-

Add toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 2.0 equiv).

-

Stir the catalyst solution at 70 °C for 10 minutes.

-

Add the boronic acid (3.0 equiv) followed by the dihydropyridine (1.0 equiv).

-

Stir the resulting mixture at 70 °C for 20 hours.

-

Cool the reaction to room temperature, dilute with diethyl ether, and pass through a plug of silica gel.

-

Concentrate the filtrate and purify by flash chromatography to obtain the 3-substituted tetrahydropyridine (B1245486).

Step 3: Conversion to 3-Substituted this compound

The resulting tetrahydropyridine can be converted to the target this compound through a sequence of reduction and oxidation steps, followed by N-methylation if necessary.

Data Summary (for the cross-coupling step)

| Aryl Boronic Acid | Yield | Enantiomeric Excess (ee) |

| Phenylboronic acid | 95% | 98% |

| 4-Methoxyphenylboronic acid | 92% | 97% |

| 3-Thiopheneboronic acid | 85% | 96% |

Data from Mishra et al. (2023) for the synthesis of related 3-substituted tetrahydropyridines.[4][5]

Experimental Workflow for Rh-Catalyzed Synthesis

Caption: Rh-catalyzed asymmetric synthesis workflow.

Conclusion

The asymmetric synthesis of 3-substituted 1-methylpiperidin-2-ones can be effectively achieved through several distinct strategies. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific substituent to be introduced. Chiral auxiliary-mediated alkylation offers a reliable and high-yielding approach with excellent stereocontrol. Organocatalytic Michael addition provides a metal-free alternative with the potential for high enantioselectivity. Finally, rhodium-catalyzed asymmetric reductive Heck coupling presents a versatile method for the introduction of aryl and vinyl substituents. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Organocatalyzed asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Methylpiperidin-2-one as a High-Boiling Point Solvent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Methylpiperidin-2-one, a versatile high-boiling point aprotic solvent. The information is intended to guide researchers, scientists, and drug development professionals in its potential applications, handling, and use in relevant chemical transformations. While this compound's physicochemical properties make it a suitable candidate for a high-boiling point solvent in various chemical reactions, it is important to note that specific, detailed protocols for its use in this capacity are not extensively documented in readily available scientific literature. The protocols provided herein are illustrative and based on established methodologies for similar high-boiling aprotic amide solvents.

Physicochemical Properties of this compound

This compound, also known as N-Methyl-2-piperidone, is a cyclic amide with properties that make it an attractive solvent for a range of chemical processes, particularly those requiring elevated temperatures. Its high boiling point, aprotic nature, and ability to dissolve a variety of organic and inorganic compounds are key features.

| Property | Value | Reference |

| CAS Number | 931-20-4 | [1][2] |

| Molecular Formula | C₆H₁₁NO | [1][2] |

| Molecular Weight | 113.16 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 105-106 °C at 12 mmHg | [2] |

| 250 °C at 740 mmHg (lit.) | ||

| Density | 1.029 g/mL at 20 °C (lit.) | [2] |

| 0.997 g/mL at 25 °C (lit.) | ||

| Refractive Index | n20/D 1.482 (lit.) | [2] |

| Flash Point | 196 °F | [2] |

| pKa | -0.41 ± 0.20 (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is a summary of its known hazards and recommended precautions.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Always consult the full Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Application Notes

As a high-boiling point, polar aprotic solvent, this compound is a potential alternative to other N-alkyl-2-pyrrolidones (e.g., NMP) and dimethylformamide (DMF) in various chemical transformations that require elevated temperatures. Its solvent properties are particularly relevant for:

-

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings often benefit from high-boiling point polar aprotic solvents to facilitate catalyst turnover and solubilize reagents and intermediates.

-

Nucleophilic Aromatic Substitution (SNAr) Reactions: These reactions, particularly with less reactive aryl halides, often require high temperatures to proceed at a reasonable rate.

-

Polymer Synthesis: The synthesis of high-performance polymers can involve high-temperature polycondensation or polymerization reactions where a stable, high-boiling solvent is necessary.

-

Ullmann Condensation: This copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds typically requires high temperatures and polar aprotic solvents.[3]

The following section provides a hypothetical experimental protocol for an Ullmann Condensation reaction, illustrating how this compound could be employed as a high-boiling point solvent.

Hypothetical Experimental Protocol: Ullmann Condensation for the Synthesis of a Diaryl Ether

This protocol describes the synthesis of 4-phenoxyaniline (B93406) from 4-aminophenol (B1666318) and iodobenzene (B50100), a classic Ullmann-type C-O coupling reaction.

Reaction Scheme:

Materials and Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer or thermocouple

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

-

Iodobenzene

-

4-Aminophenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

This compound (anhydrous)

-

Toluene

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Experimental Procedure:

-

Reactor Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Reagent Addition: Under a positive flow of nitrogen, add anhydrous this compound to the flask via syringe to achieve a substrate concentration of 0.5 M. Begin stirring the mixture.

-

Reaction Initiation: Add iodobenzene (1.1 eq) to the stirred suspension via syringe.

-

Heating: Heat the reaction mixture to 180-200 °C using a heating mantle. Maintain this temperature and continue stirring under a nitrogen atmosphere.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed (typically 12-24 hours).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with toluene.

-

Filter the mixture through a pad of celite to remove the inorganic salts and copper catalyst. Wash the filter cake with additional toluene.

-

Combine the filtrates and wash with water (3 x) and then with brine (1 x).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenoxyaniline.

-

Visualizations

Caption: Logical workflow for selecting a high-boiling point solvent.

Caption: Workflow for the hypothetical Ullmann condensation.

References

Application Notes and Protocols: 1-Methylpiperidin-2-one Derivatives in the Synthesis of 5-HT1F Agonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of potent and selective 5-HT1F receptor agonists, with a focus on the prominent drug Lasmiditan. The protocols described herein utilize a key structural motif derived from a substituted piperidine (B6355638), which is central to the activity of this class of compounds.

Introduction

5-HT1F receptor agonists represent a significant advancement in the acute treatment of migraine. Unlike triptans, which exert their effects through 5-HT1B/1D receptor agonism leading to vasoconstriction, selective 5-HT1F agonists like Lasmiditan offer a novel mechanism of action without significant vasoconstrictive properties, making them a safer therapeutic option for patients with or at risk for cardiovascular conditions.[1] The synthesis of these agonists often involves multi-step sequences, with the formation of a key piperidinyl-pyridinyl ketone intermediate being a critical stage. This document outlines the synthetic strategies and detailed protocols for the preparation of Lasmiditan, a leading 5-HT1F agonist.

5-HT1F Receptor Signaling Pathway

The 5-HT1F receptor is a G-protein-coupled receptor (GPCR).[2] Upon binding of an agonist such as Lasmiditan, the receptor activates an intracellular signaling cascade that results in the inhibition of adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] The reduction in cAMP levels is believed to modulate nociceptive pathways, contributing to the analgesic effect in migraine.[2] Furthermore, activation of 5-HT1F receptors can inhibit the release of pro-inflammatory neuropeptides like calcitonin gene-related peptide (CGRP), which are implicated in pain transmission.[2]

Synthetic Workflow Overview

The synthesis of Lasmiditan can be achieved through various routes. A common strategy involves the preparation of a key intermediate, (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, followed by its acylation with 2,4,6-trifluorobenzoyl chloride. The workflow diagram below illustrates a typical synthetic sequence.

Experimental Protocols

The following protocols are based on reported syntheses of Lasmiditan and its key intermediates.

Protocol 1: Synthesis of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

This protocol describes a multi-step synthesis of a key amine intermediate.

Step 1: Synthesis of N-Methylpiperidine-4-carbonyl Chloride

-

Reagents: N-Methylpiperidine-4-carboxylic acid hydrochloride, Thionyl chloride.

-

Procedure: Thionyl chloride is utilized as both a solvent and a reagent. N-methylpiperidine-4-carboxylic acid hydrochloride is reacted with an excess of thionyl chloride. The reaction mixture is stirred until the conversion is complete. The excess thionyl chloride is then removed under reduced pressure to yield N-methylpiperidine-4-carbonyl chloride.

Step 2: Synthesis of N,N,N'-Trimethylpiperidine-4-carboxamide

-

Reagents: N-Methylpiperidine-4-carbonyl chloride, Dimethylamine.

-

Procedure: The crude N-methylpiperidine-4-carbonyl chloride is dissolved in a suitable aprotic solvent and cooled. A solution of dimethylamine is added dropwise while maintaining the temperature. The reaction is stirred until completion and then worked up to isolate N,N,N'-trimethylpiperidine-4-carboxamide.

Step 3: Synthesis of 2-Bromo-6-(1-methylpiperidin-4-ylcarbonyl)pyridine

-

Reagents: N,N,N'-Trimethylpiperidine-4-carboxamide, 2,6-Dibromopyridine, Grignard reagent (e.g., i-PrMgCl).

-

Procedure: This step involves a Grignard reaction. 2,6-Dibromopyridine is reacted with a Grignard reagent to form a pyridyl Grignard species. This is then reacted with N,N,N'-trimethylpiperidine-4-carboxamide. The reaction is quenched and worked up to afford 2-bromo-6-(1-methylpiperidin-4-ylcarbonyl)pyridine.

Step 4: Synthesis of 2-Amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine

-

Reagents: 2-Bromo-6-(1-methylpiperidin-4-ylcarbonyl)pyridine, Ammonium (B1175870) chloride, Sodium hydroxide (B78521).

-

Procedure: The crude 2-bromo-6-(1-methylpiperidin-4-ylcarbonyl)pyridine is subjected to amination. This can be achieved using an ammonium chloride/sodium hydroxide system under elevated temperature and pressure. After completion, the reaction mixture is cooled, and the product is extracted and purified to yield 2-amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine.

Protocol 2: Synthesis of Lasmiditan

This protocol details the final acylation step to produce Lasmiditan.

-

Reagents: 2-Amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine (0.20 g, 0.92 mmol), 2,4,6-Trifluorobenzoyl chloride (0.357 g, 1.84 mmol), 1,4-Dioxane (10 mL).

-

Procedure: Combine 2-amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine and 2,4,6-trifluorobenzoyl chloride in 1,4-dioxane.[2] The reaction mixture is stirred and heated to reflux for 3 hours.[2] After cooling to ambient temperature, the solvent is concentrated under reduced pressure.[2]

-

Purification: The crude product is loaded onto an SCX (Strong Cation Exchange) column. The column is first washed with methanol (B129727) to remove impurities, and the product is then eluted with a 2M solution of ammonia (B1221849) in methanol.[2] The eluent containing the product is concentrated to yield Lasmiditan free base as an oil.[2]

Protocol 3: Formation of Lasmiditan Hemisuccinate

-

Reagents: Lasmiditan free base, Succinic acid, Ethanol (B145695).

-

Procedure: The Lasmiditan free base is dissolved in ethanol. A solution of 0.5 equivalents of succinic acid in ethanol is added. The mixture is stirred at approximately 55 °C for at least 3 hours, then allowed to cool to room temperature. The resulting solid is collected by filtration to obtain Lasmiditan hemisuccinate.

Data Presentation

The following tables summarize key quantitative data for the synthesis of Lasmiditan.

| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Yield | Purity | Reference |

| Final Acylation | Lasmiditan | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | 1 : 2 | 1,4-Dioxane | >100% (crude) | - | [2] |

| Overall (Improved Process) | Lasmiditan Succinate | N-Methylpiperidine-4-carboxylic acid hydrochloride | - | - | 50% | 99.9% | [3] |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | C12H17N3O | 219.28 | 613678-03-8 |

| Lasmiditan | C19H18F3N3O2 | 377.37 | 439239-90-4 |

Conclusion

The synthesis of 5-HT1F agonists, exemplified by Lasmiditan, is a well-established process in medicinal chemistry. The use of a substituted piperidine core is crucial for the pharmacological activity. The protocols provided offer a detailed guide for researchers in the field of drug development. The synthetic routes are adaptable for large-scale production, with improved processes reporting high overall yields and purity. Further research into novel analogs based on the 1-methylpiperidin-2-one scaffold may lead to the discovery of new 5-HT1F agonists with enhanced therapeutic profiles.

References

Application of 1-Methylpiperidin-2-one in Peptide Synthesis: An Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction